molecular formula C6H12ClFN4O2 B13468545 methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride

methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride

Cat. No.: B13468545
M. Wt: 226.64 g/mol
InChI Key: LGTZJBZHRVJTCE-FHAQVOQBSA-N
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Description

Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including an azido group, a fluorine atom, and an amino group, which contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorinated Intermediate: The initial step involves the introduction of the fluorine atom into the pentanoate backbone. This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group is introduced through reductive amination or other suitable methods, depending on the specific synthetic pathway chosen.

    Esterification: The final step involves the esterification of the intermediate to form the methyl ester, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized products.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluoropentanoate derivatives.

Scientific Research Applications

Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the amino group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-hydroxyproline hydrochloride: Similar in structure but with a hydroxyl group instead of an azido group.

    Methyl (2S,4S)-4-fluoroproline hydrochloride: Similar but lacks the azido group.

    Methyl (2S,4S)-2-amino-4-fluorobutanoate hydrochloride: Similar but with a shorter carbon chain.

Uniqueness

Methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate hydrochloride is unique due to the presence of both the azido and fluorine groups, which confer distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C6H12ClFN4O2

Molecular Weight

226.64 g/mol

IUPAC Name

methyl (2S,4S)-2-amino-5-azido-4-fluoropentanoate;hydrochloride

InChI

InChI=1S/C6H11FN4O2.ClH/c1-13-6(12)5(8)2-4(7)3-10-11-9;/h4-5H,2-3,8H2,1H3;1H/t4-,5-;/m0./s1

InChI Key

LGTZJBZHRVJTCE-FHAQVOQBSA-N

Isomeric SMILES

COC(=O)[C@H](C[C@@H](CN=[N+]=[N-])F)N.Cl

Canonical SMILES

COC(=O)C(CC(CN=[N+]=[N-])F)N.Cl

Origin of Product

United States

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